1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid
Description
1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
1-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c22-15(20-10-7-12(8-11-20)17(24)25)6-3-9-21-16(23)13-4-1-2-5-14(13)19-18(21)26/h1-2,4-5,12H,3,6-11H2,(H,19,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBPYJUHPCIQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with altered functional groups and oxidation states. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
2-Hydroxyquinoline: Shares the quinazolinone core structure and exhibits similar biological activities.
4-Hydroxyquinoline: Another quinazolinone derivative with comparable chemical properties.
Quinoline-2,4-dione:
Uniqueness: 1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the quinazolinone core with the piperidine-4-carboxylic acid moiety allows for diverse chemical modifications and potential therapeutic applications .
Biological Activity
1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. The unique structural features of this compound, including the quinazolinone moiety and the piperidine ring, suggest a diverse range of therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth. A study involving A549 human lung adenocarcinoma cells demonstrated that compounds structurally related to this compound can reduce cell viability significantly when compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Related Compounds
2. Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects, primarily through the inhibition of nitric oxide synthase (NOS), which plays a critical role in inflammatory responses. Quinazolinone derivatives have been documented to exhibit significant inhibition of NOS, indicating their potential utility in treating inflammatory diseases.
3. Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may also possess neuroprotective properties. The beta-alanine moiety linked to the quinazolinone structure could enhance solubility and bioavailability, making it a candidate for neurological disorder treatments.
The mechanism by which this compound exerts its biological effects involves interactions with various biological targets, including enzymes and receptors associated with inflammation and cancer progression. Techniques such as molecular docking studies and surface plasmon resonance can be utilized to elucidate these interactions further.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Quinazolinone Derivatives : A series of quinazolinone derivatives were synthesized and evaluated for their anticancer activity using A549 cells. The study found that specific substitutions on the quinazolinone core significantly enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells .
- Anti-inflammatory Evaluation : In vitro assays demonstrated that certain quinazolinone derivatives effectively reduced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
